

Application Notes and Protocols for Measuring SYHA1815 IC50 Values

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Compound of Interest

Compound Name: SYHA1815

Cat. No.: B15537954

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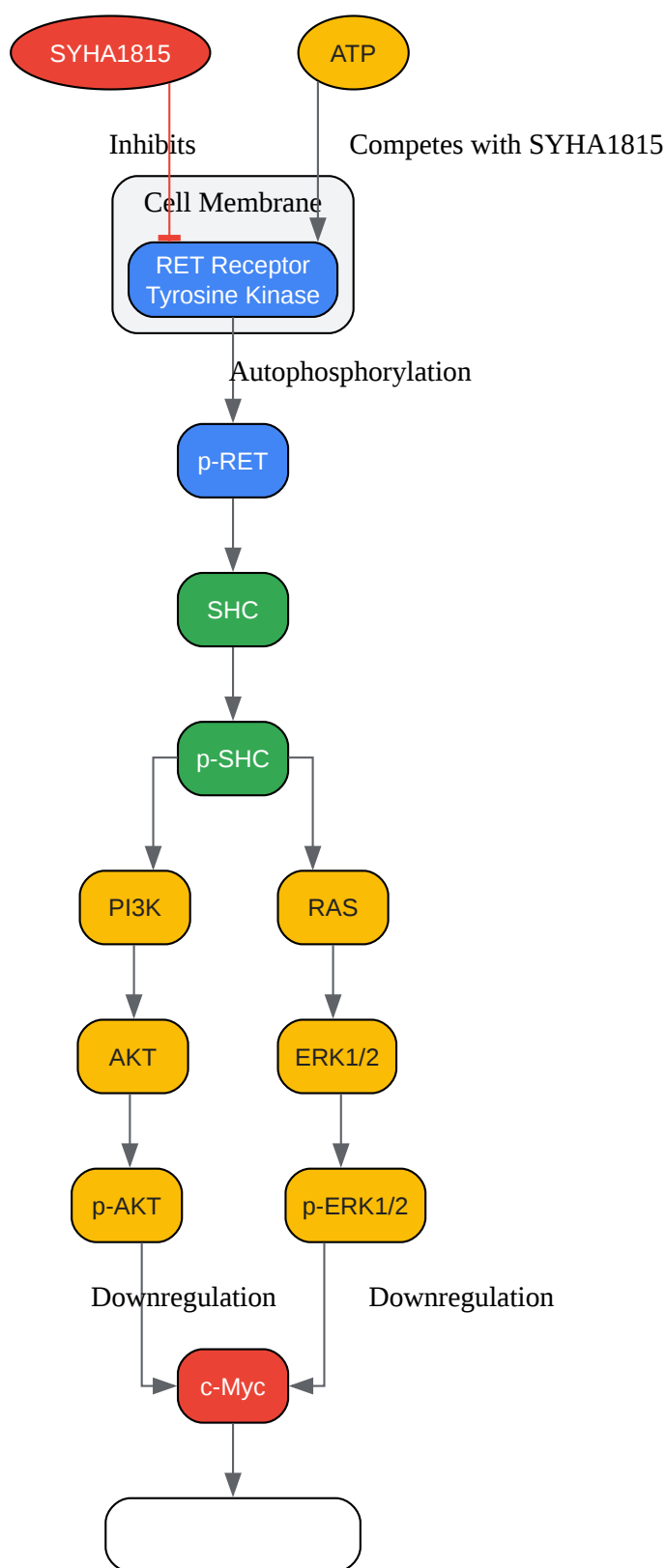
Abstract

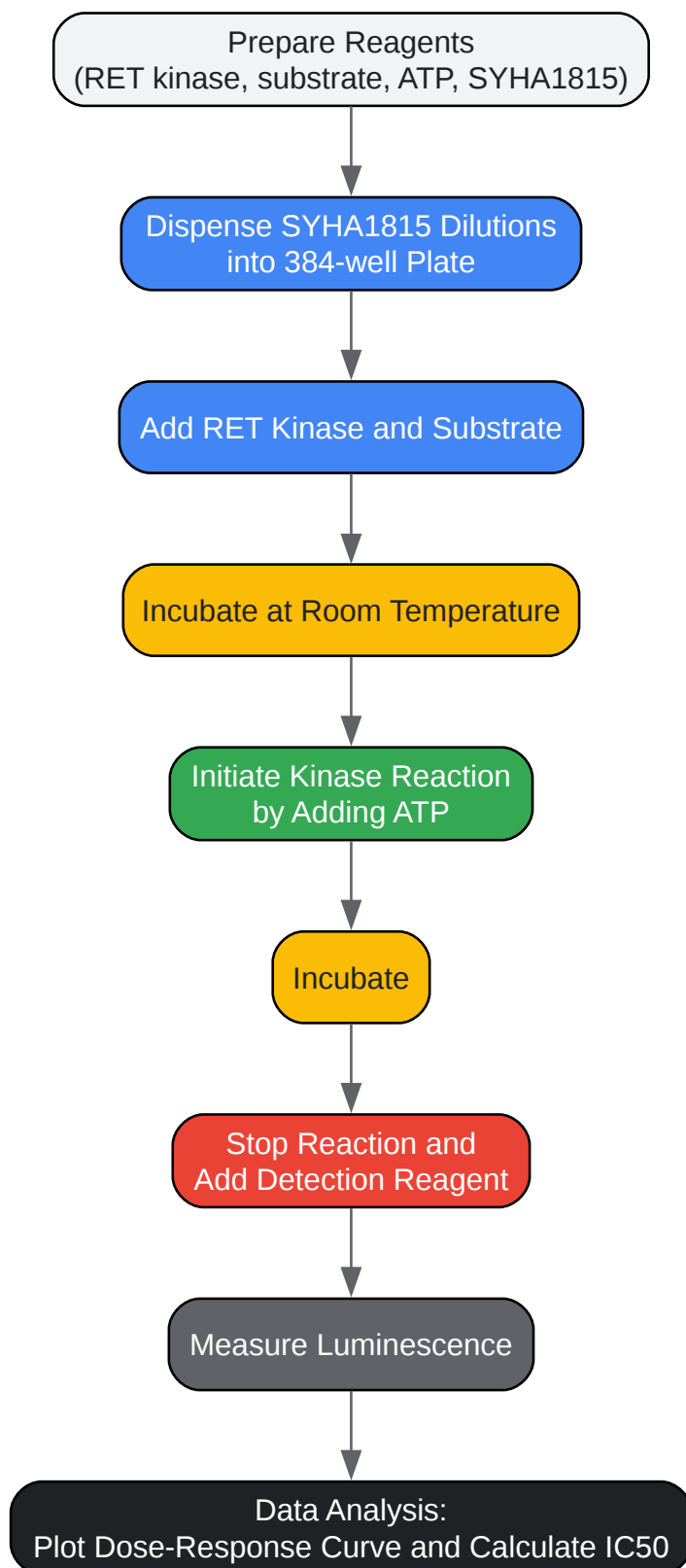
SYHA1815 is a novel and potent selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It has demonstrated significant efficacy against wild-type RET, as well as clinically relevant mutants, including the V804 gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[1][2] Accurate determination of the half-maximal inhibitory concentration (IC50) is critical for characterizing the potency of **SYHA1815** and for its further development as a therapeutic agent. This document provides detailed protocols for both biochemical and cell-based assays to measure the IC50 value of **SYHA1815**, along with guidelines for data analysis and presentation.

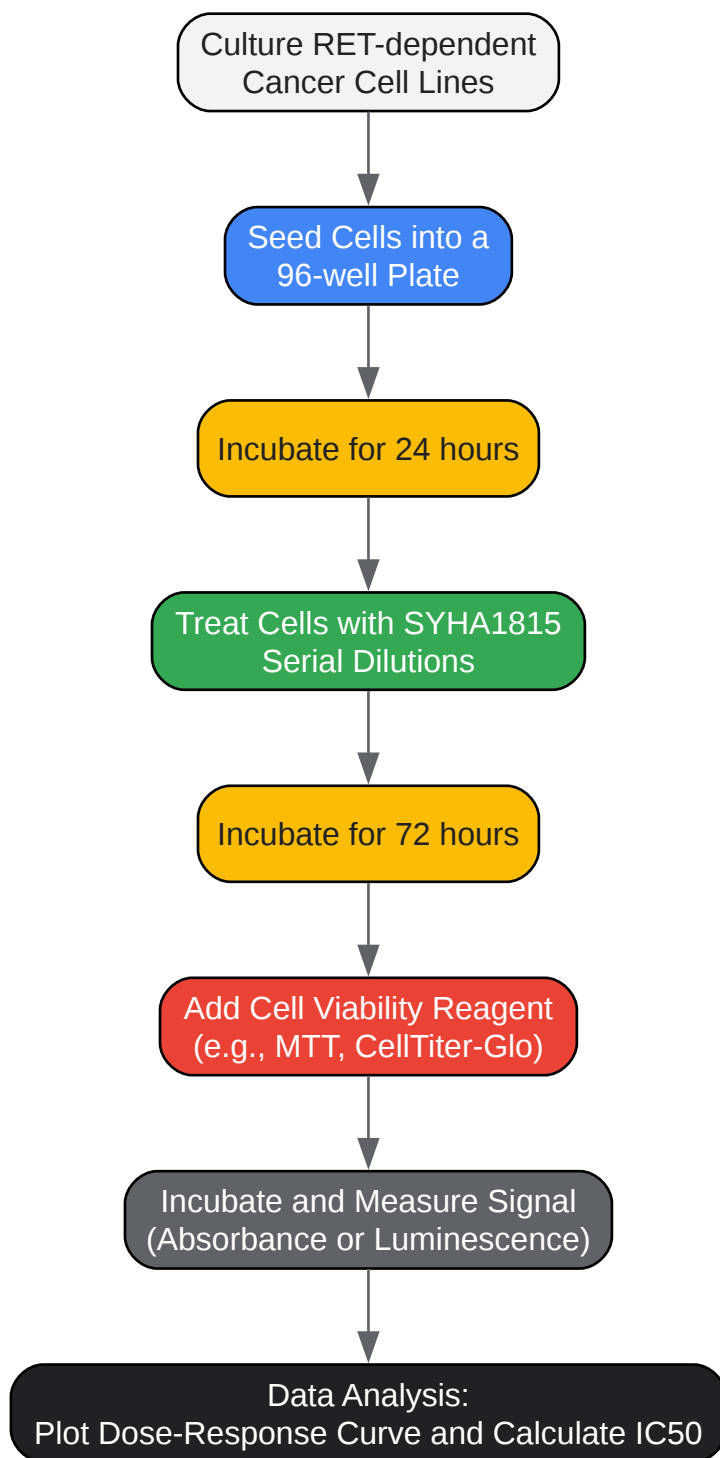
Introduction to SYHA1815 and RET Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2] **SYHA1815** is an ATP-competitive inhibitor that targets the kinase activity of RET.[1] By inhibiting RET autophosphorylation, **SYHA1815** effectively blocks downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, leading to cell cycle arrest and inhibition of tumor growth.[1]

Signaling Pathway of SYHA1815 Inhibition







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References

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- 2. The Novel RET Inhibitor SYHA1815 Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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